![molecular formula C19H24N4O2S B2488816 4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide CAS No. 2034303-70-1](/img/structure/B2488816.png)
4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide
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Overview
Description
“4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide” is a compound that contains a thiadiazole ring . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Molecular Structure Analysis
Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The structure of the compound can be established by means of an elemental analysis, high-resolution mass spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The formation of certain isomers can be explained by the transfer of electronic density from a group in a position on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .Scientific Research Applications
Anticancer Research
4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide: has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. Studies have indicated that derivatives of this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for developing new anticancer therapies . Its unique structure allows it to interact with cellular targets involved in cancer progression, potentially leading to more effective treatments with fewer side effects.
Antimicrobial Activity
This compound has been explored for its antimicrobial properties, particularly against resistant strains of bacteria. Research has demonstrated that it can inhibit the growth of various bacterial pathogens, including those resistant to conventional antibiotics . This makes it a valuable candidate for developing new antimicrobial agents to combat antibiotic-resistant infections.
Neurological Disorders
In the field of neurology, 4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide has been investigated for its potential to treat neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress and inflammation has shown promise in preclinical studies . This could lead to new therapeutic options for patients suffering from these debilitating conditions.
Anti-inflammatory Applications
The anti-inflammatory properties of this compound have been studied extensively. It has been found to inhibit key enzymes and pathways involved in the inflammatory response, making it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . By reducing inflammation, it could help alleviate symptoms and improve the quality of life for patients with these conditions.
Cardiovascular Research
In cardiovascular research, 4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide has been evaluated for its effects on heart health. Studies suggest that it may help in reducing hypertension and protecting against heart failure by modulating blood pressure and improving cardiac function . This could pave the way for new treatments aimed at preventing and managing cardiovascular diseases.
Antioxidant Properties
The antioxidant properties of this compound have been a subject of interest due to its potential to neutralize free radicals and reduce oxidative stress. This is particularly relevant in the context of aging and age-related diseases, where oxidative damage plays a significant role . By mitigating oxidative stress, this compound could contribute to the development of therapies aimed at extending healthy lifespan and preventing age-related decline.
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, interact strongly with biological targets due to their mesoionic character .
Mode of Action
It is known that thiadiazole derivatives can cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cellular environment, depending on the specific targets involved.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazole derivatives, they are able to cross cellular membranes, suggesting good absorption and distribution . Their liposolubility, attributed to the presence of the sulfur atom, may also impact their metabolism and excretion .
Result of Action
It is known that thiadiazole derivatives display anticancer activities in various in vitro and in vivo models , suggesting that this compound may have similar effects.
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the substituent on the compounds .
properties
IUPAC Name |
4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c24-18(19(8-12-25-13-9-19)15-4-2-1-3-5-15)21-16-6-10-23(11-7-16)17-14-20-26-22-17/h1-5,14,16H,6-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLSSYASGCBHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide |
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